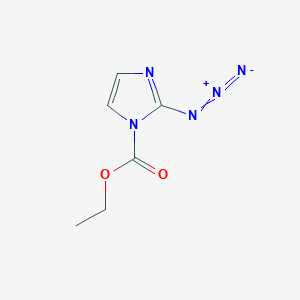

Ethyl 2-azido-1H-imidazole-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

62681-75-8 |

|---|---|

Molecular Formula |

C6H7N5O2 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

ethyl 2-azidoimidazole-1-carboxylate |

InChI |

InChI=1S/C6H7N5O2/c1-2-13-6(12)11-4-3-8-5(11)9-10-7/h3-4H,2H2,1H3 |

InChI Key |

PKMVJQMOWJZBNO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C=CN=C1N=[N+]=[N-] |

Origin of Product |

United States |

Reactivity and Mechanistic Aspects of Ethyl 2 Azido 1h Imidazole 1 Carboxylate

Mechanistic Studies of the Azide (B81097) Group Transformations

The azide moiety at the C2 position of the imidazole (B134444) ring is the primary center for a variety of chemical transformations. Its behavior is characterized by cycloaddition reactions, the potential to form highly reactive nitrene intermediates, and its role in diazo-transfer processes.

Organic azides are well-established 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes and alkenes, to yield five-membered heterocyclic rings. This reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of click chemistry.

The azide group in ethyl 2-azido-1H-imidazole-1-carboxylate is expected to undergo thermal or copper(I)-catalyzed [3+2] cycloaddition with alkynes to form 1,2,3-triazole derivatives. The general mechanism involves the concerted addition of the 1,3-dipolar azide to the dipolarophile. In the case of unsymmetrical alkynes, a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) can be formed. However, the use of copper(I) catalysts (CuAAC) typically provides high regioselectivity, favoring the formation of the 1,4-disubstituted isomer.

A plausible reaction scheme for the cycloaddition of this compound with a generic alkyne is presented below:

| Reactant A | Reactant B | Condition | Product |

| This compound | Substituted Alkyne | Heat or Cu(I) catalyst | Ethyl 2-(1,2,3-triazol-yl)-1H-imidazole-1-carboxylate |

| This compound | Substituted Alkene | Heat | Ethyl 2-(4,5-dihydro-1H-1,2,3-triazol-yl)-1H-imidazole-1-carboxylate |

This table represents expected reactions based on the known reactivity of organic azides.

The reaction with alkenes would similarly produce triazoline rings, which are less stable and may undergo further reactions such as aromatization or rearrangement depending on the substitution pattern and reaction conditions.

Upon thermal or photochemical stimulation, organic azides can extrude a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. wikipedia.org A nitrene is the nitrogen analog of a carbene, containing a monovalent nitrogen atom with six valence electrons, rendering it highly electrophilic.

The decomposition of this compound would be expected to form the corresponding 2-imidazolylnitrene. The fate of this intermediate would depend on its electronic state (singlet or triplet) and the reaction environment. wikipedia.org

Possible reactions of the 2-imidazolylnitrene intermediate include:

C-H Insertion: The nitrene can insert into C-H bonds, either intermolecularly (with solvent or other substrates) or intramolecularly.

Cycloaddition: It can add to double bonds to form aziridines. researchgate.net

Rearrangement: Aryl nitrenes are known to undergo ring-expansion to seven-membered cumulenes or ring-contraction to form nitriles. wikipedia.org The heterocyclic 2-imidazolylnitrene could potentially undergo complex rearrangements, although specific pathways for this system are not well-documented.

The general process of nitrene formation is depicted as follows:

Research on the thermal decomposition of related azides has established that the initial step is the evolution of nitrogen to form the nitrene. rsc.org

Diazo-transfer reactions are crucial for synthesizing diazo compounds and for converting primary amines into azides. Reagents containing an activated azide group are employed for this purpose. Structurally related compounds, such as imidazole-1-sulfonyl azide and 2-azido-1,3-dimethylimidazolinium salts, are known to be effective and relatively safe diazo-transfer reagents. rsc.orgmanchester.ac.ukorganic-chemistry.org

The mechanism of diazo-transfer to a primary amine involves the nucleophilic attack of the amine onto the terminal nitrogen of the azide group. This is followed by the formation of a transient triazene (B1217601) intermediate, which then fragments to yield the corresponding azide and a byproduct derived from the diazo-transfer agent. nih.gov For this compound, the byproduct would be ethyl 2-amino-1H-imidazole-1-carboxylate.

The efficiency of this process is often enhanced by the presence of a base and sometimes a copper catalyst. nih.gov The choice of base can be critical, with studies on related reagents showing that stronger bases are more suitable for nucleophilic primary amines. rsc.orgresearchgate.net

| Diazo-Transfer Reagent Family | Example | Key Mechanistic Feature |

| Imidazolinium Salts | 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) | Nucleophilic attack of amine on the terminal azide nitrogen. rsc.org |

| Sulfonyl Azides | Imidazole-1-sulfonyl azide hydrochloride | Transfer of the N₂ unit from the azide to the amine. organic-chemistry.org |

This table illustrates the mechanism based on analogous, well-studied diazo-transfer reagents.

Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, but in this compound, the N1 nitrogen is part of an N-acyl group (an ethyl carbamate). This substitution significantly influences the reactivity of the ring nitrogens.

The N1 nitrogen, being acylated, has its lone pair of electrons delocalized into the adjacent carbonyl group. This makes it significantly less nucleophilic and generally unreactive towards further alkylation or acylation under standard conditions.

Therefore, the N3 nitrogen is the primary nucleophilic center in the molecule. It possesses a lone pair of electrons in an sp²-hybridized orbital in the plane of the ring and is available for reaction with electrophiles. Alkylation of N-substituted imidazoles typically occurs at the unsubstituted ring nitrogen. beilstein-journals.orgnih.gov Thus, this compound is expected to undergo alkylation or acylation at the N3 position.

The reaction with an alkyl halide (R-X) would proceed via an SN2 mechanism, leading to the formation of a 1,3-disubstituted imidazolium (B1220033) salt.

Prototropic tautomerism, which is characteristic of 1H-imidazole (involving the migration of the proton between N1 and N3), is not possible for this compound because the N1 position is blocked by the ethyl carboxylate group.

The focus of study for this molecule is therefore on its protonation. The most basic site is the N3 nitrogen atom, which can be protonated by an acid to form a 1,3-disubstituted imidazolium cation. The basicity of this nitrogen, and thus its pKa value, is influenced by the electronic effects of the substituents on the ring.

Both the N1-ethoxycarbonyl group and the C2-azido group are electron-withdrawing. These groups decrease the electron density on the imidazole ring, including at the N3 position, thereby making it less basic than unsubstituted imidazole (pKa ≈ 7). Consequently, the pKa of the conjugate acid of this compound is expected to be significantly lower than 7. pearson.comnih.gov The precise pKa value can be determined experimentally through methods like NMR titration. nih.gov

The protonation equilibrium is as follows:

| Species | Condition | Protonated Species |

| This compound | Acidic (H⁺) | 1-Ethoxycarbonyl-2-azido-3H-imidazol-1-ium |

This table describes the expected protonation behavior of the target compound.

Chemical Transformations of the Carboxylate Ester Group

The ethyl carboxylate group attached to the N1 position of the imidazole ring is expected to undergo a variety of chemical transformations typical of N-acyl imidazoles and other esters. These reactions are significantly influenced by the electronic nature of the imidazole ring, which is further modulated by the 2-azido substituent.

N-acylimidazoles, such as 1-acetylimidazole, are well-known carbonylating or acylating agents in organic synthesis. This reactivity stems from the fact that the imidazole ring is a good leaving group, facilitating the transfer of the acyl group to a nucleophile. While there is no direct evidence in the literature for this compound acting as a carbonylating agent, its potential in this role can be considered. The imidazole ring, being aromatic, can stabilize the negative charge that develops as it departs. However, the presence of the electron-withdrawing 2-azido group would be expected to decrease the electron density on the imidazole ring, making it an even better leaving group and potentially enhancing the carbonylating ability of the molecule.

For comparison, a related compound, ethyl imidazole-1-carboxylate, has been reported as a novel carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones from corresponding amidoximes. researchgate.net This suggests that the fundamental reactivity for carbonylation is present in the 1-carboxylate-imidazole scaffold. The addition of the 2-azido group in this compound would likely further activate the carbonyl group towards nucleophilic attack.

Table 1: Comparison of Related Carbonylating Agents

| Compound | Reported as Carbonylating Agent? | Expected Influence of Substituents on Reactivity |

|---|---|---|

| 1-Acetylimidazole | Yes | Standard N-acylimidazole reactivity. |

| Ethyl imidazole-1-carboxylate | Yes | Imidazole is a good leaving group. researchgate.net |

The acyl donor capability of this compound is intrinsically linked to its potential as a carbonylating agent. The mechanism of acyl transfer would involve the nucleophilic attack at the electrophilic carbonyl carbon of the ester group. The imidazole moiety, particularly with the electron-withdrawing 2-azido group, would act as an efficient leaving group, facilitating the transfer of the ethoxycarbonyl group to a variety of nucleophiles such as amines, alcohols, and carbanions.

The reactivity would be significantly influenced by the strength of the attacking nucleophile and the reaction conditions. The presence of the 2-azido group is anticipated to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted N-acylimidazoles.

Esters are susceptible to hydrolysis to form a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acid or base. chemguide.co.uklibretexts.org Similarly, transesterification, the conversion of one ester to another by reaction with an alcohol, can also occur under acidic or basic conditions. wikipedia.orgmasterorganicchemistry.com

Hydrolysis:

Acid-catalyzed hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. chemguide.co.uk For this compound, this would yield 2-azido-1H-imidazole, ethanol (B145695), and carbon dioxide (from the decarboxylation of the unstable 1H-imidazole-1-carboxylic acid).

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). libretexts.org This reaction would produce the salt of the carboxylic acid (which upon workup would decompose), ethanol, and 2-azido-1H-imidazole.

The rate of hydrolysis is expected to be significantly influenced by the electronic effects of the substituents on the imidazole ring. The presence of electron-withdrawing groups generally increases the rate of hydrolysis by making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. nih.govchemrxiv.org In this compound, both the imidazole ring itself and the 2-azido group are electron-withdrawing, which should lead to a faster rate of hydrolysis compared to simple alkyl acetates.

Transesterification:

The transesterification of this compound with another alcohol (R'OH) would result in the formation of a new ester and ethanol. This reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the ethanol as it is formed. wikipedia.org The mechanism is analogous to hydrolysis, involving nucleophilic attack of the alcohol on the carbonyl carbon. masterorganicchemistry.com The electron-withdrawing nature of the substituted imidazole ring is expected to facilitate this reaction as well. researchgate.net

Table 2: Predicted Reactivity in Hydrolysis and Transesterification

| Reaction | Catalyst | Expected Products | Influence of Substituents |

|---|---|---|---|

| Hydrolysis | Acid (e.g., HCl) | 2-azido-1H-imidazole, Ethanol, CO2 | Electron-withdrawing groups increase reaction rate. |

| Hydrolysis | Base (e.g., NaOH) | 2-azido-1H-imidazole, Ethanol, Carbonate | Electron-withdrawing groups increase reaction rate. |

Interplay Between Azide and Carboxylate Functionalities on Imidazole Reactivity

The chemical reactivity of the imidazole ring in this compound is profoundly influenced by the electronic properties of both the 2-azido and the 1-carboxylate groups. Both of these substituents are generally considered to be electron-withdrawing.

The azide group is known to exhibit "chameleonic" electronic behavior, acting as an inductively withdrawing group but with a resonance-donating capability that can vary depending on the electronic demand of the system. researchgate.net However, in many heterocyclic and aromatic systems, its net effect is electron-withdrawing. nih.gov This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution. wikipedia.org

The 1-carboxylate group is also strongly electron-withdrawing. This effect is due to the electronegativity of the oxygen atoms and the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces its availability to the imidazole ring's π-system. The electron-withdrawing nature of substituents on the imidazole ring is known to influence its reactivity. rsc.orgrsc.org

The combined effect of these two electron-withdrawing groups would be to significantly decrease the electron density of the imidazole ring. This would have several consequences for the reactivity of the heterocycle:

Decreased Basicity: The electron-withdrawing groups will reduce the basicity of the N3 nitrogen of the imidazole ring, making it less likely to be protonated.

Deactivation towards Electrophilic Aromatic Substitution: The imidazole ring will be strongly deactivated towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). Electrophilic substitution, if it were to occur, would be directed to the C4 or C5 positions, but the high level of deactivation may prevent such reactions under normal conditions.

Activation towards Nucleophilic Aromatic Substitution: The significant decrease in electron density could potentially make the imidazole ring susceptible to nucleophilic aromatic substitution, a reaction not typical for imidazole itself. A suitable leaving group at the C4 or C5 position would be required for such a reaction to proceed.

Based on a comprehensive search for documented applications, there is currently insufficient available research literature to provide detailed findings for "this compound" within the specific framework of the requested outline. The applications listed—such as its use as a building block for complex imidazoles and fused systems, or its utility as a reagent for azide transfer and carbonylation—are not substantiated for this specific molecule in the existing search results.

The reactivity of similar, but distinct, compounds is well-documented. For instance, non-azidated Ethyl imidazole-1-carboxylate is known to act as a carbonylating agent, and other reagents like imidazole-1-sulfonyl azide are established as effective for azide transfer reactions. However, the unique combination of the 2-azido and 1-carboxylate groups on the imidazole ring in "this compound" appears to direct its reactivity towards pathways not covered in the requested sections, or its applications in these specific areas are not yet published or widely indexed.

Therefore, a scientifically accurate article adhering strictly to the provided outline cannot be generated at this time.

Applications in Advanced Organic Synthesis

Chemo-, Regio-, and Stereoselectivity in Reactions

The selectivity of chemical reactions involving Ethyl 2-azido-1H-imidazole-1-carboxylate is a critical aspect that determines its synthetic utility. While specific experimental studies on this exact molecule are not extensively documented in publicly available literature, its reactivity patterns can be predicted based on the well-established principles of physical organic chemistry, particularly Frontier Molecular Orbital (FMO) theory, and by analogy to the behavior of other substituted organic azides in cycloaddition reactions.

Chemoselectivity:

The primary mode of reaction for this compound is the 1,3-dipolar cycloaddition of the azide (B81097) group. In the presence of multiple unsaturated functionalities in a reaction partner (a dipolarophile), such as a molecule containing both an alkyne and an alkene, chemoselectivity would be dictated by the relative reactivity of these groups. Generally, terminal alkynes are more reactive dipolarophiles than unactivated alkenes in thermal Huisgen [3+2] cycloadditions. The reaction can also be catalyzed by copper(I) or ruthenium(II) complexes. In the case of copper-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction is highly chemoselective for terminal alkynes over internal alkynes and other functional groups. Ruthenium-catalyzed reactions (RuAAC), on the other hand, can also proceed with internal alkynes.

Regioselectivity:

The regioselectivity of the [3+2] cycloaddition between this compound and an unsymmetrical alkyne is of significant synthetic importance as it determines the substitution pattern of the resulting triazole ring. The outcome is governed by the electronic and steric properties of both the azide and the alkyne.

According to FMO theory, the regioselectivity of a 1,3-dipolar cycloaddition is controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. The reaction proceeds through the pathway with the smallest HOMO-LUMO energy gap. The N-ethoxycarbonyl group on the imidazole (B134444) ring is electron-withdrawing, which would lower the energy of both the HOMO and LUMO of the azide.

Reaction with electron-rich alkynes (e.g., ynamines, ynamides): In this case, the reaction is expected to be controlled by the interaction of the azide's LUMO and the alkyne's HOMO. This would lead to the formation of the 1,5-disubstituted triazole as the major regioisomer.

Reaction with electron-poor alkynes (e.g., propiolates, ynones): Here, the dominant interaction is between the azide's HOMO and the alkyne's LUMO. This typically results in the formation of the 1,4-disubstituted triazole as the major product.

The steric hindrance posed by the substituted imidazole ring may also influence the regiochemical outcome, potentially favoring the formation of the less sterically congested isomer.

The following interactive data table illustrates the predicted major regioisomers in the cycloaddition reactions of this compound with various alkynes based on FMO theory.

| Dipolarophile (Alkyne) | Electronic Nature | Predicted Major Regioisomer |

| Phenylacetylene | Electron-neutral/slightly rich | Mixture of 1,4- and 1,5-isomers, potentially favoring the 1,4-isomer |

| Ethyl propiolate | Electron-poor | 1,4-disubstituted triazole |

| 1-Hexyne | Electron-rich (alkyl) | 1,4-disubstituted triazole (often observed for terminal alkyl alkynes) |

| N,N-Diethylprop-1-yn-1-amine | Electron-rich (ynamine) | 1,5-disubstituted triazole |

Stereoselectivity:

In the context of [3+2] cycloaddition reactions with achiral alkynes, the formation of new stereocenters on the resulting triazole ring is not a factor. However, if this compound were to react with a dipolarophile containing existing stereocenters or a prochiral center, the possibility of diastereoselectivity would arise. The facial selectivity of the cycloaddition would be influenced by the steric bulk of the substituents on both the imidazole ring and the dipolarophile. In such cases, the approach of the two reactants would be favored from the less sterically hindered face to minimize non-bonded interactions in the transition state. For intramolecular cycloadditions, where the alkyne is tethered to the imidazole scaffold, the stereochemical outcome would be dictated by the length and flexibility of the tether, leading to the formation of specific fused-ring systems.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Bonding

No specific quantum chemical calculations on the electronic structure and bonding of Ethyl 2-azido-1H-imidazole-1-carboxylate have been published.

For similar heterocyclic systems, Density Functional Theory (DFT) is a commonly employed method to investigate electronic properties. nih.govresearchgate.net A typical study would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the molecule's lowest energy conformation. researchgate.net Subsequent calculations on the optimized structure would likely include:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites on the molecule. This is crucial for predicting how the molecule might interact with other reagents. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into charge distribution, hybridization, and the nature of intramolecular interactions, such as hyperconjugation.

These calculations would elucidate the electronic effects of the azido (B1232118) group at the C2 position and the ethyl carboxylate group at the N1 position on the imidazole (B134444) ring.

Elucidation of Reaction Pathways and Transition States via Computational Modeling

There are no published computational studies elucidating the reaction pathways and transition states for reactions involving this compound.

Computational modeling is a powerful tool for exploring reaction mechanisms. For a molecule like this compound, potential reactions of interest could include thermal or photochemical decomposition of the azido group, which is known to be a high-energy functional group, or its participation in cycloaddition reactions (e.g., "click" chemistry).

A theoretical investigation would typically involve:

Identifying Reactants, Products, and Intermediates: Defining the starting and ending points of a proposed reaction.

Locating Transition States (TS): Using methods like synchronous transit-guided quasi-Newton (STQN) to find the saddle point on the potential energy surface that connects reactants and products.

Calculating Activation Energies: Determining the energy barrier of the reaction by comparing the energy of the transition state to that of the reactants.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the located transition state correctly connects the desired reactants and products.

Such studies on analogous azido compounds help in understanding their stability and reactivity, which is critical for their synthesis and application.

Spectroscopic Property Prediction to Aid Characterization

No specific predicted spectroscopic data for this compound from computational sources are available.

Computational methods are routinely used to predict spectroscopic properties, which can be invaluable for confirming the identity and structure of newly synthesized compounds. researchgate.netbohrium.com DFT calculations can provide theoretical spectra that are often in good agreement with experimental results. bohrium.com

For this compound, the following spectra would likely be predicted:

| Spectroscopic Technique | Predicted Information | Typical Computational Method |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities, corresponding to functional group stretches and bends (e.g., N₃ asymmetric stretch, C=O stretch). | DFT (e.g., B3LYP/6-31G(d)) with frequency scaling. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H and ¹³C) relative to a standard (e.g., TMS). | Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. |

| UV-Vis Spectroscopy | Electronic transition wavelengths (λmax) and oscillator strengths. | Time-Dependent DFT (TD-DFT). |

These predicted data would serve as a powerful complement to experimental characterization, helping to assign spectral peaks and confirm the molecular structure.

Conformational Analysis and Dynamic Behavior of Azidoimidazole Systems

A specific conformational analysis for this compound has not been reported in the literature.

The presence of the flexible ethyl carboxylate group attached to the imidazole ring suggests that the molecule can exist in multiple conformations. A computational conformational analysis would aim to identify the most stable conformers and the energy barriers between them.

This would typically be achieved by:

Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds (e.g., the N1-C(O) and O-CH₂ bonds) and calculating the energy at each step to map out the conformational landscape. mdpi.com

Geometry Optimization: Performing full geometry optimizations starting from the low-energy regions identified on the PES to find the stable conformers (local minima).

Boltzmann Population Analysis: Calculating the relative free energies of the stable conformers to predict their populations at a given temperature. mdpi.com

Understanding the conformational preferences is important as it can influence the molecule's reactivity, crystal packing, and biological activity if it were to be used in such applications. Studies on similar N-substituted imidazoles have shown that such analyses are crucial for understanding their physical and chemical properties. mdpi.com

Emerging Research Frontiers and Future Prospects

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of nitrogen-containing heterocycles, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. mdpi.com For a molecule like Ethyl 2-azido-1H-imidazole-1-carboxylate, this involves rethinking traditional synthetic steps for both the imidazole (B134444) ring and the introduction of the azide (B81097) moiety.

Current research emphasizes the use of environmentally benign solvents, with water being a highly attractive medium. frontiersin.org The development of protocols that utilize water instead of traditional volatile organic solvents is a key goal. frontiersin.org For instance, the synthesis of azides and their subsequent cycloaddition reactions have been successfully performed in water, often with enhanced reaction rates and selectivity. frontiersin.org Another significant area is the move away from hazardous azide sources, such as sodium azide in combination with strong acids, towards safer, metal-free methods for synthesizing organic azides from readily available materials like olefins. autm.net

Furthermore, methodologies that increase atom economy, such as multicomponent reactions (MCRs), are being explored for the construction of complex imidazole scaffolds in a single step. researchgate.net These strategies, along with the use of alternative energy sources like microwave irradiation and ultrasound, represent promising avenues for the sustainable production of this compound and its derivatives. mdpi.comfrontiersin.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Heterocyclic Azides

| Synthetic Aspect | Conventional Approach | Green Chemistry Approach | Key Advantages |

|---|---|---|---|

| Solvent | Volatile organic solvents (e.g., THF, DCM) | Water, ionic liquids, PEG, or solvent-free conditions. frontiersin.orgnih.gov | Reduced environmental impact, improved safety, potential for rate enhancement. |

| Azide Source | Sodium azide with strong acids (risk of forming hydrazoic acid) | Metal-free synthesis from olefins, safer azide reagents. autm.net | Avoidance of toxic and explosive reagents, improved operational safety. |

| Energy Input | Conventional heating (oil baths) | Microwave irradiation, ultrasound activation. frontiersin.org | Rapid heating, shorter reaction times, often higher yields. |

| Catalysis | Homogeneous catalysts (often difficult to recover) | Heterogeneous, reusable catalysts (e.g., metal-on-carbon). frontiersin.orgnih.gov | Catalyst recyclability, reduced metal contamination in products, simplified purification. frontiersin.org |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent, or domino reactions. researchgate.netasianpubs.org | Increased efficiency, reduced waste generation, simplification of procedures. |

Catalyst Development for Enhanced Reactivity and Selectivity

Catalysis is central to unlocking the full synthetic potential of this compound, enabling control over reaction rates and stereochemical outcomes. Development efforts are focused on both the synthesis of the imidazole core and the subsequent transformations of the azide group.

For the azide functionality, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," remains a primary focus. researchgate.net Research is geared towards developing highly active and reusable heterogeneous copper catalysts, such as copper supported on carbon, which can function efficiently in green solvents like water and be easily recovered and reused for multiple cycles with minimal loss of activity. frontiersin.org Beyond copper, ruthenium catalysts have also shown promise in controlling the regioselectivity of triazole formation.

For the imidazole ring, novel catalytic systems are being designed to facilitate its construction and functionalization. This includes the development of metal-organic frameworks (MOFs) and graphene oxide-based materials as highly efficient and reusable catalysts for synthesizing substituted imidazoles. nih.gov Furthermore, advanced computational methods and machine learning are being employed to design new catalysts with tailored properties, potentially accelerating the discovery of systems that can enhance reactivity and selectivity in reactions involving complex substrates like this compound. nih.govresearchgate.net

Table 2: Potential Catalytic Systems for this compound

| Catalyst Type | Target Reaction | Potential Advantages |

|---|---|---|

| Heterogeneous Copper (e.g., Cu on Carbon) | Azide-Alkyne Cycloaddition (Click Chemistry) | High efficiency in green solvents (water), catalyst reusability, low product contamination. frontiersin.org |

| Ruthenium Complexes | Azide-Alkyne Cycloaddition | Alternative regioselectivity (formation of 1,5-disubstituted triazoles). |

| Metal-Organic Frameworks (MOFs) | Imidazole Synthesis / C-H Functionalization | High surface area, tunable porosity, potential for high selectivity under mild conditions. nih.gov |

| Graphene Oxide-Based Catalysts | Imidazole Synthesis | Excellent stability, reusability over multiple runs without significant activity loss. nih.gov |

| Palladium Complexes | Cross-Coupling Reactions (on imidazole ring) | Ability to form new C-C or C-N bonds at specific positions on the heterocycle. |

Exploration of New Reaction Classes

While the Huisgen 1,3-dipolar cycloaddition is the most well-established reaction for the azide group, yielding stable 1,2,3-triazoles, research is expanding to explore other transformations. researchgate.net These investigations aim to broaden the synthetic utility of this compound as a building block.

One area of interest is the participation of the azide in different types of cycloaddition reactions, potentially reacting with a wider range of dipolarophiles beyond alkynes to generate diverse heterocyclic systems. frontiersin.orgnih.gov Another frontier is the use of the azide group as a precursor to other nitrogen functionalities. For example, the Staudinger reaction allows for the mild conversion of azides into amines, which can then be used for amide bond formation or other derivatizations.

The imidazole ring itself offers opportunities for novel reactions. While the N-carboxylate group serves as a protecting group, its electronic influence and potential for removal could be exploited in C-H activation or functionalization reactions at the C4 or C5 positions. The development of methods for selective functionalization of the imidazole core while preserving the azide group is a key challenge that would significantly expand the compound's synthetic applications. The use of the related, non-azido compound Ethyl imidazole-1-carboxylate as a carbonylating agent to synthesize other heterocycles like 1,2,4-oxadiazol-5(4H)-ones demonstrates the reactivity of the imidazole-carboxylate moiety, suggesting potential for analogous transformations.

Synergistic Applications in Multidisciplinary Research

The unique trifunctional nature of this compound—containing an imidazole core, a reactive azide handle, and an ester group—makes it a highly promising platform for multidisciplinary research, particularly in medicinal chemistry and chemical biology.

In drug discovery, the imidazole ring is a well-known pharmacophore present in numerous bioactive compounds. researchgate.net The azide group provides a perfect anchor for bioconjugation via click chemistry, allowing the molecule to be attached to biomolecules, polymers, or surfaces. This could be used to develop targeted drug delivery systems or to create novel derivatives for structure-activity relationship (SAR) studies. For instance, the core structure could be linked to a targeting moiety (like a peptide or antibody) to deliver a therapeutic agent specifically to cancer cells.

In the field of chemical biology and materials science, imidazole derivatives are being developed as fluorescent probes for bioimaging. nih.govnih.gov The azide group on this compound allows it to be easily "clicked" onto fluorophores or other reporter molecules. This could facilitate the creation of custom probes for tracking biological processes or for use in diagnostics. The combination of the biologically relevant imidazole scaffold with the versatile conjugation capabilities of the azide group offers a powerful tool for developing new molecular probes and advanced functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-azido-1H-imidazole-1-carboxylate?

- Methodology :

Retrosynthetic Analysis : Utilize AI-powered synthesis planning tools (e.g., Template_relevance Reaxys, Pistachio_ringbreaker) to identify feasible pathways, focusing on azide introduction via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) precursors .

Stepwise Synthesis : Start with ethyl 1H-imidazole-1-carboxylate derivatives. Introduce the azido group via diazotization followed by sodium azide substitution under controlled temperature (0–5°C) to avoid side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC or NMR (e.g., absence of residual amines at δ 2.5–3.5 ppm) .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodology :

NMR Analysis : Confirm the azido group via ¹H-NMR (absence of NH signals) and ¹³C-NMR (carbamate carbonyl at ~155 ppm). Compare with NIST reference data for imidazole derivatives .

IR Spectroscopy : Identify the azide stretch (2100–2150 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ .

Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to validate molecular ion peaks (e.g., [M+H]+ calculated for C₆H₇N₅O₂: 205.0481) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for azido-imidazole derivatives?

- Methodology :

Refinement Protocols : Apply SHELXL for small-molecule refinement, ensuring high-resolution data (d < 1.0 Å) and twinning correction if needed. Cross-validate with SHELXD for structure solution .

Data Cross-Referencing : Compare unit cell parameters and torsion angles with entries in the Cambridge Structural Database (CSD). Discrepancies may arise from solvent inclusion or polymorphic forms .

Q. What computational strategies predict the reactivity of this compound in click chemistry?

- Methodology :

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess azide group electrophilicity and transition states for CuAAC reactions .

Molecular Docking : Simulate interactions with copper(I) catalysts using AutoDock Vina, focusing on binding affinity (ΔG) and steric compatibility with alkyne partners .

Q. How to design experiments evaluating the biological activity of azido-imidazole derivatives?

- Methodology :

Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate via dose-response curves (IC₅₀ calculations) .

Targeted Inhibition : Screen against EGFR kinase using fluorescence-based assays (e.g., ADP-Glo™). Confirm binding modes via X-ray crystallography or cryo-EM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.